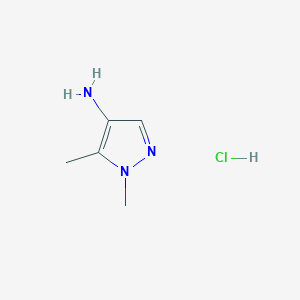
Fmoc-2-fluoro-DL-phenylglycine
描述
Fmoc-2-fluoro-DL-phenylglycine: is a derivative of phenylglycine, where the amino group is protected by a fluorenylmethyloxycarbonyl group, and the phenyl ring is substituted with a fluorine atom. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-DL-phenylglycine typically involves the protection of the amino group of 2-fluoro-DL-phenylglycine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting 2-fluoro-DL-phenylglycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorenylmethyloxycarbonyl group and prevent side reactions .
化学反应分析
Types of Reactions: Fmoc-2-fluoro-DL-phenylglycine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The major product is 2-fluoro-DL-phenylglycine with a free amino group.
科学研究应用
Chemistry: Fmoc-2-fluoro-DL-phenylglycine is widely used in solid-phase peptide synthesis as a building block for the synthesis of peptides and proteins .
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions due to its ability to form stable peptide bonds .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its unique properties allow for the design of peptides with enhanced stability and bioactivity .
Industry: this compound is used in the production of peptide-based materials and hydrogels for various industrial applications .
作用机制
The mechanism of action of Fmoc-2-fluoro-DL-phenylglycine involves the formation of stable peptide bonds through the reaction of its amino group with carboxyl groups of other amino acids. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis and is removed under basic conditions to reveal the reactive amino group . The fluorine atom on the phenyl ring can participate in various interactions, enhancing the stability and reactivity of the resulting peptides .
相似化合物的比较
Fmoc-phenylglycine: Similar structure but lacks the fluorine substitution.
Fmoc-2-chloro-DL-phenylglycine: Similar structure with a chlorine substitution instead of fluorine.
Fmoc-2-bromo-DL-phenylglycine: Similar structure with a bromine substitution instead of fluorine.
Uniqueness: Fmoc-2-fluoro-DL-phenylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity compared to its non-fluorinated counterparts .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDAWMNMWMAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)

![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)

![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)

![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)


![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
